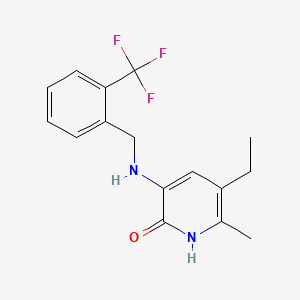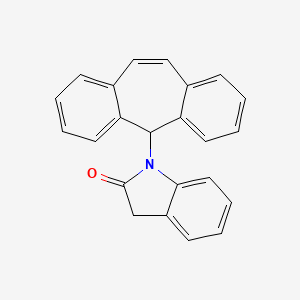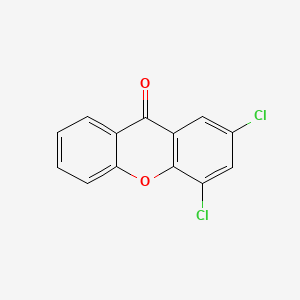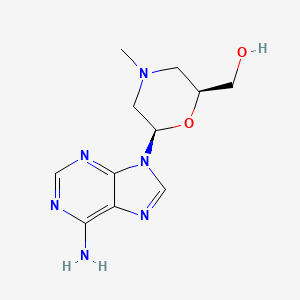
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2(R),3(R))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2®,3®)-: is a complex organic compound It is a derivative of D-glucose, modified with various functional groups, including a phosphate group and long-chain fatty acid esters
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting from D-glucose. The key steps include:
Deoxygenation: The 2-deoxy modification is achieved by selectively removing the hydroxyl group at the second position of D-glucose.
Phosphorylation: The 4-(dihydrogen phosphate) group is introduced via phosphorylation, often using reagents like phosphorus oxychloride or phosphoric acid.
Esterification: The 3-(3-((1-oxoundecyl)oxy)tetradecanoate) group is added through esterification, where an alcohol reacts with a carboxylic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Controlled reaction temperatures: to ensure selective reactions.
Use of catalysts: to increase reaction rates.
Purification steps: such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
Chemistry: : Used as a building block for synthesizing more complex molecules. Biology : Studied for its interactions with biological molecules and potential as a biochemical probe. Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects. Industry
作用机制
The compound exerts its effects through interactions with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The long-chain fatty acid esters can interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
相似化合物的比较
D-Glucose derivatives: Compounds with similar glucose backbones but different functional groups.
Phosphorylated sugars: Compounds with phosphate groups attached to sugar molecules.
Fatty acid esters: Compounds with long-chain fatty acids esterified to various backbones.
Uniqueness: This compound’s uniqueness lies in its combination of a deoxy sugar, a phosphate group, and long-chain fatty acid esters, which confer distinct chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
125034-35-7 |
|---|---|
分子式 |
C45H86NO13P |
分子量 |
880.1 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3R)-3-undecanoyloxytetradecanoate |
InChI |
InChI=1S/C45H86NO13P/c1-4-7-10-13-16-19-21-24-27-30-36(48)33-39(49)46-42-44(43(59-60(53,54)55)38(35-47)57-45(42)52)58-41(51)34-37(31-28-25-22-20-17-14-11-8-5-2)56-40(50)32-29-26-23-18-15-12-9-6-3/h36-38,42-45,47-48,52H,4-35H2,1-3H3,(H,46,49)(H2,53,54,55)/t36-,37-,38-,42-,43-,44-,45-/m1/s1 |
InChI 键 |
HBJRCOCXOSSPRA-MHMGBNDDSA-N |
手性 SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


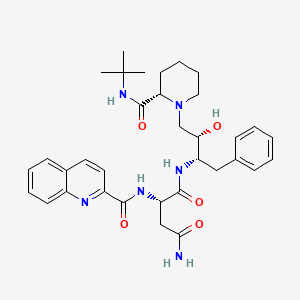

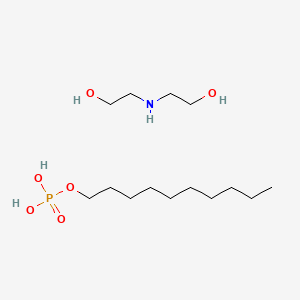
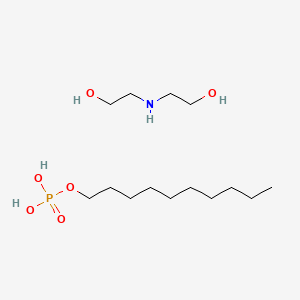
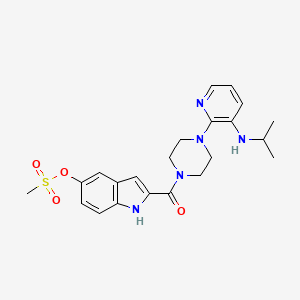

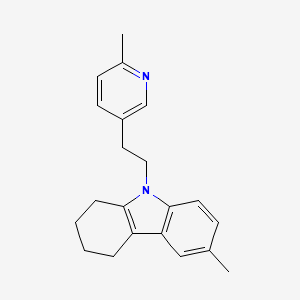
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
